Selenic acid

Description

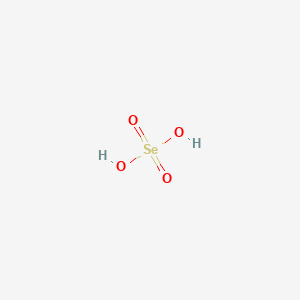

This compound is a selenium oxoacid. It is a conjugate acid of a hydrogenselenate.

This compound is an organic compound with the chemical formula H2SeO4. It may be found in over-the-counter daily dietary supplements as a source of [DB11135], an essential trace mineral for human health.

This compound is a natural product found in Homo sapiens with data available.

This compound is a chemical compound of selenium. Selenium is a nonmetal element with the atomic number 34 and the chemical symbol Se. Selenium rarely occurs in its elemental state in nature and is usually found in sulfide ores such as pyrite, partially replacing the sulfur in the ore matrix. It may also be found in silver, copper, lead, and nickel minerals. Though selenium salts are toxic in large amounts, trace amounts of the element are necessary for cellular function in most animals, forming the active center of the enzymes glutathione peroxidase, thioredoxin reductase, and three known deiodinase enzymes. (L620)

A strong dibasic acid with the molecular formula H2SeO4. Included under this heading is the acid form, and inorganic salts of dihydrogen selenium tetraoxide.

Propriétés

IUPAC Name |

selenic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4Se/c1-5(2,3)4/h(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHFIVBSNOWOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Se](=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O4Se, H2SeO4 | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | selenic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14019-91-1 (calcium salt), 14986-91-5 (magnesium salt), 7783-21-3 (ammonium salt), 7790-59-2 (potassium salt) | |

| Record name | Selenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2064818 | |

| Record name | Selenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Selenic acid appears as a white crystalline solid. Very corrosive to skin, eyes and mucous membranes. Corrosive to metal. Toxic by skin absorption and by ingestion., Highly deliquescent solid; [Merck Index] White solid; [HSDB] Slightly yellow-green liquid; [MSDSonline] mp = 59.9 deg C; [Ullmann] | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes, 260 °C (decomposes) | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble, 1300 g in 100 mL water at 30 °C, Soluble in sulfuric acid; insoluble in ammonia | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.951 at 15 °C (solid); 2.609 at 15 °C (liquid) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, Hexagonal colorless prisms | |

CAS No. |

7783-08-6, 14124-68-6 | |

| Record name | SELENIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Selenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selenic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Selenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV0Y51NC4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Selenate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

58 °C | |

| Record name | Selenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11068 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SELENIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/675 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Selenic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenic acid (H₂SeO₄) is a powerful, hygroscopic oxoacid of selenium and a strong oxidizing agent.[1][2] Structurally analogous to sulfuric acid, it is a colorless, crystalline solid in its anhydrous form.[2][3][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with quantitative data, experimental methodologies for its synthesis and analysis, and visualizations of its role in biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this potent compound.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for its key properties.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | H₂SeO₄ | [1] |

| Molecular Weight | 144.97 g/mol | [1] |

| Appearance | Colorless, deliquescent crystals; White crystalline solid | [2] |

| Density (Solid) | 2.95 g/cm³ | [2] |

| Melting Point | 58 °C (136 °F; 331 K) | [2] |

| Boiling Point | 260 °C (500 °F; 533 K) (decomposes) | [2] |

| Crystal Structure | Orthorhombic | [2] |

Solubility and Acidity

| Property | Value | Source(s) |

| Solubility in Water | 130 g/100 mL (at 30 °C) | [2] |

| pKa₁ | ~ -3 | [2] |

| pKa₂ | 1.7 - 1.9 | [1][2][5] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate synthesis and analysis of this compound. This section outlines methodologies for its preparation and the determination of selenium content.

Synthesis of this compound from Selenium Dioxide and Hydrogen Peroxide

A common laboratory-scale method for the synthesis of this compound involves the oxidation of selenium dioxide with hydrogen peroxide.[2][6]

Materials:

-

Selenium dioxide (SeO₂)

-

30% Hydrogen peroxide (H₂O₂)

-

All-glass reflux apparatus

-

Distillation apparatus

-

Heating mantle

-

Water aspirator

-

Drying tube with phosphorus pentoxide

Procedure:

-

In a 1-liter flask, combine 150 g of resublimed selenium dioxide with 500 g of 30% hydrogen peroxide.[6]

-

Allow the mixture to stand for 24 hours.[6]

-

Set up the all-glass reflux apparatus and reflux the mixture for 12 hours. During reflux, bubble oxygen through the solution to ensure thorough agitation and maintain an oxidizing atmosphere.[6]

-

To test for the presence of unreacted selenious acid, withdraw a small sample and add a solution of sulfur dioxide in water. If a precipitate forms, selenious acid is still present.[6]

-

If selenious acid is detected, add more hydrogen peroxide and continue refluxing until the oxidation is complete.[6]

-

Remove any excess hydrogen peroxide and the majority of the water by distillation under reduced pressure using a water aspirator on a steam bath.[6]

-

To remove the final traces of moisture, pass a slow stream of air, dried over phosphorus pentoxide, through the solution at a temperature of 150-160 °C.[6]

Determination of Selenium Content by Graphite (B72142) Furnace Atomic Absorption Spectrometry (GF-AAS)

GF-AAS is a highly sensitive technique for determining the concentration of selenium in various samples.[7]

Instrumentation:

-

Graphite Furnace Atomic Absorption Spectrometer

Procedure (General Steps):

-

Sample Preparation: For aqueous samples, acidification is typically required. For solid samples or complex matrices, a digestion step using strong acids (e.g., nitric acid, perchloric acid) is necessary to bring the selenium into solution.[7][8]

-

Instrument Setup: The GF-AAS is equipped with a selenium-specific lamp and the graphite furnace program is optimized for selenium analysis. This involves setting appropriate drying, ashing, and atomization temperatures and times.[7]

-

Calibration: A series of selenium standards of known concentrations are prepared to create a calibration curve.[9]

-

Analysis: The prepared sample is injected into the graphite furnace. The furnace temperature is ramped up to dry the sample, ash the organic matter, and finally atomize the selenium. The atomic absorption of the selenium is measured at its characteristic wavelength.[7]

-

Quantification: The selenium concentration in the sample is determined by comparing its absorbance to the calibration curve.[9]

Signaling Pathways and Experimental Workflows

The biological effects of selenium compounds, including selenite (B80905) and selenate (B1209512) (the conjugate base of this compound), are subjects of extensive research. These compounds are known to modulate various cellular signaling pathways.

Selenium compounds can influence cell fate by modulating key signaling pathways. For instance, at supranutritional doses, selenium can induce cell cycle arrest and apoptosis.[10] Methylseleninic acid (MSA), a metabolite, has been shown to inhibit the JAK2/STAT3 signaling pathway and activate the Keap1/Nrf2 pathway.[11]

The following diagram illustrates a generalized workflow for studying the effects of this compound on a biological system.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, offering a valuable resource for scientists and researchers. The tabulated data allows for quick reference, while the outlined experimental protocols for synthesis and analysis provide a foundation for laboratory work. Furthermore, the visualizations of this compound's involvement in biological signaling pathways and a general experimental workflow offer a conceptual framework for further investigation into its biological and therapeutic potential. As a strong acid and potent oxidizing agent, appropriate safety precautions are paramount when handling this compound.

References

- 1. This compound | H2O4Se | CID 1089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. scilit.com [scilit.com]

- 4. mdpi.com [mdpi.com]

- 5. 2012books.lardbucket.org [2012books.lardbucket.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of arsenic and selenium in water and sediment by graphite furnace atomic absorption spectrometry [pubs.usgs.gov]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Selenium- Determination by AAS | OIV [oiv.int]

- 10. Selenium as an Essential Micronutrient: Roles in Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of Anhydrous Selenic Acid

For Researchers, Scientists, and Drug Development Professionals

Anhydrous selenic acid (H₂SeO₄) is a powerful oxidizing agent and a strong acid, analogous to sulfuric acid, with significant applications in organic synthesis and materials science. This guide provides a comprehensive overview of the primary methods for its synthesis, detailed experimental protocols, and essential safety information.

Core Synthesis Methodologies

The synthesis of anhydrous this compound predominantly involves the oxidation of selenium compounds in lower oxidation states, followed by dehydration. The two most common and effective methods are the oxidation of selenium dioxide with hydrogen peroxide and the oxidation of selenous acid with halogens.

Table 1: Comparison of Anhydrous this compound Synthesis Methods

| Method | Reactants | Oxidizing Agent | Key Steps | Advantages | Disadvantages |

| Method 1 | Selenium Dioxide (SeO₂) | 30% Hydrogen Peroxide (H₂O₂) | 1. Oxidation of SeO₂ in aqueous solution. 2. Removal of excess water and H₂O₂. 3. Vacuum distillation of the resulting aqueous this compound. | Utilizes a relatively clean oxidant, yielding water as the primary byproduct. | The reaction can be slow and may require extended reflux to achieve complete oxidation.[1] |

| Method 2 | Selenous Acid (H₂SeO₃) | Bromine (Br₂) or Chlorine (Cl₂) | 1. Oxidation of H₂SeO₃ in aqueous solution. 2. Removal of the resulting hydrohalic acid (HBr or HCl). 3. Concentration and purification of the this compound solution. | Can be a more rapid oxidation process. | Produces corrosive and hazardous hydrohalic acid byproducts that must be carefully removed to prevent the reduction of this compound.[2] |

Experimental Protocols

Method 1: Oxidation of Selenium Dioxide with 30% Hydrogen Peroxide

This method involves the direct oxidation of a slurry of selenium dioxide with concentrated hydrogen peroxide.

Experimental Workflow:

Figure 1: Workflow for the synthesis of anhydrous this compound via hydrogen peroxide oxidation.

Procedure:

-

Reaction Setup: In a flask equipped with a reflux condenser, prepare a slurry of selenium dioxide (SeO₂) in a minimal amount of distilled water.

-

Oxidation: Slowly add an excess of 30% hydrogen peroxide (H₂O₂) to the stirred slurry. The reaction is exothermic and should be controlled by external cooling if necessary.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux. The reflux should be maintained for several hours to ensure complete oxidation of the selenious acid to this compound. It has been noted that refluxing for about three hours with 30% hydrogen peroxide can lead to approximately 90% oxidation.[3]

-

Concentration: Once the oxidation is complete, arrange the apparatus for distillation and remove the excess water and any unreacted hydrogen peroxide.

-

Final Dehydration: The resulting concentrated this compound is then subjected to vacuum distillation to remove the remaining water and yield anhydrous this compound.[4]

Method 2: Oxidation of Selenous Acid with Bromine

This protocol outlines the synthesis of this compound from elemental selenium by first forming selenous acid and then oxidizing it with bromine.

Reaction Pathway:

Figure 2: Detailed pathway for this compound synthesis from elemental selenium using bromine oxidation.

Procedure:

-

Preparation of Selenous Acid: Dissolve elemental selenium in concentrated nitric acid. This reaction produces a significant amount of nitrogen oxides and should be performed in a well-ventilated fume hood.[5]

-

Oxidation with Bromine: To the resulting solution containing selenous acid and nitric acid, add an excess of elemental bromine. Heat the mixture to facilitate the oxidation of selenous acid to this compound. This step will also produce hydrobromic acid.[5]

-

Neutralization and Precipitation: After the oxidation is complete, make the solution slightly alkaline with ammonia water. Then, add an aqueous solution of barium chloride to precipitate the selenate ions as barium selenate (BaSeO₄).[5]

-

Filtration and Washing: Filter the barium selenate precipitate and wash it thoroughly with water to remove any impurities.

-

Liberation of this compound: Suspend the washed barium selenate in water and add a stoichiometric amount of dilute sulfuric acid. This will precipitate barium sulfate (B86663) (BaSO₄), leaving a solution of pure this compound.[5]

-

Final Concentration: Filter off the barium sulfate precipitate. The resulting solution of this compound can then be concentrated by evaporation at a temperature below 120°C to yield the anhydrous form.[5]

Purification of Anhydrous this compound

The final and crucial step in obtaining anhydrous this compound is the removal of water from the aqueous solution produced by the synthesis methods described above.

Vacuum Distillation

To obtain the crystalline solid, the aqueous this compound solution must be evaporated at temperatures below 140°C in a vacuum.[2]

Procedure:

-

Apparatus Setup: Assemble a vacuum distillation apparatus. It is important to use a setup that can handle corrosive materials.

-

Distillation: Heat the aqueous this compound solution gently under reduced pressure. The water will be removed as vapor, leaving behind the more concentrated this compound.

-

Anhydrous Product: Continue the vacuum distillation until all water has been removed, resulting in anhydrous this compound, which is a white crystalline solid at room temperature.[6]

Quantitative Data and Physical Properties

Anhydrous this compound is a white, hygroscopic crystalline solid.[6][7] The following table summarizes its key physical and chemical properties.

Table 2: Physical and Chemical Properties of Anhydrous this compound

| Property | Value | Reference |

| Molecular Formula | H₂SeO₄ | [4] |

| Molecular Weight | 144.97 g/mol | [7] |

| Appearance | Colorless deliquescent crystals | [2] |

| Density | 2.95 g/cm³ (solid) | [2] |

| Melting Point | 58 °C | [2] |

| Boiling Point | 260 °C (decomposes) | [2] |

| Solubility in Water | 130 g/100 mL (30 °C) | [2] |

| Acidity (pKa) | pKa1 = -3, pKa2 = 1.9 | [2] |

| Refractive Index (n_D^20) | 1.5174 | [6] |

Safety and Handling

Anhydrous this compound is a highly corrosive and toxic substance that must be handled with extreme care.

Hazard Identification:

-

Toxicity: Toxic if swallowed or inhaled.[8]

-

Corrosivity: Causes severe skin burns and eye damage.[9]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.[8]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[8]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE):

-

Gloves: Wear acid-resistant gloves.[10]

-

Eye Protection: Use tightly fitting safety goggles and a face shield.[10]

-

Clothing: Wear a chemical-resistant apron or suit.[9]

-

Respiratory Protection: Use a respirator with an appropriate acid gas cartridge, especially when working with heated solutions or in poorly ventilated areas.[10]

-

-

Handling:

-

Storage:

-

Disposal:

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[13]

-

Eye Contact: Immediately flush with water for at least 30 minutes, holding eyelids open, and seek immediate medical attention.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

References

- 1. DSpace [dr.lib.iastate.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Sciencemadness Discussion Board - this compound from Se and H2O2, electrochemistry and other pure and efficient methods - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Buy this compound | 7783-08-6 [smolecule.com]

- 5. youtube.com [youtube.com]

- 6. This compound | 7783-08-6 [chemicalbook.com]

- 7. Table 4-2, Physical and Chemical Properties of Selenium and Selenium Compoundsa - Toxicological Profile for Selenium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. echemi.com [echemi.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. nj.gov [nj.gov]

- 13. This compound | H2O4Se | CID 1089 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of Selenic Acid from Selenium Dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the laboratory-scale synthesis of selenic acid (H₂SeO₄) from selenium dioxide (SeO₂). The document details experimental protocols for three principal oxidative methods, presents quantitative data for comparative analysis, and includes visualizations of reaction pathways and workflows to aid in comprehension and replication.

Introduction

This compound is a strong, hygroscopic oxoacid of selenium, analogous to sulfuric acid but with significantly stronger oxidizing properties. Its synthesis from the readily available and less hazardous selenium dioxide is a fundamental process in selenium chemistry. The primary route involves the oxidation of selenium(IV) in selenium dioxide to the selenium(VI) state. This guide focuses on three well-established methods utilizing different oxidizing agents: hydrogen peroxide, bromine, and potassium permanganate (B83412). Each method offers distinct advantages and disadvantages in terms of reaction conditions, yield, purity, and scalability.

Comparative Overview of Synthetic Methods

The selection of a synthetic route for this compound preparation depends on factors such as desired purity, available reagents, and scale of production. The following table summarizes the key quantitative parameters for the three methods detailed in this guide.

| Parameter | Oxidation with Hydrogen Peroxide | Oxidation with Bromine | Oxidation with Potassium Permanganate |

| Starting Material | Selenium Dioxide (SeO₂) | Selenium Dioxide (SeO₂) | Selenium Dioxide (SeO₂) |

| Key Reagents | 30% Hydrogen Peroxide (H₂O₂) | Bromine (Br₂), Barium Chloride (BaCl₂), Sulfuric Acid (H₂SO₄) | Potassium Permanganate (KMnO₄), Sulfuric Acid (H₂SO₄) |

| Reaction Conditions | Reflux for 12 hours | Multi-step; ambient temperature oxidation, then heating | Acidic solution, temperature not exceeding 50-60°C |

| Reported Purity | 99.8%[1] | High purity achievable after precipitation and conversion | High purity achievable with ion exchange purification[2] |

| Key Advantages | Direct conversion, high purity product | Avoids the use of strong peroxide solutions | Readily available and inexpensive oxidizing agent |

| Key Disadvantages | Requires handling of concentrated H₂O₂ | Multi-step process, formation of hydrobromic acid byproduct[3] | Formation of manganese dioxide byproduct, requires careful control of stoichiometry |

Experimental Protocols

Method 1: Oxidation with Hydrogen Peroxide

This is one of the most direct and common methods for preparing high-purity this compound.[1][3]

Reaction: SeO₂ + H₂O₂ → H₂SeO₄

Materials:

-

Resublimed selenium dioxide (SeO₂)

-

30% hydrogen peroxide (H₂O₂)

-

Distilled water

-

Solution of sulfur dioxide in water (for testing)

Procedure:

-

In a 1-liter flask, add 150 g of resublimed selenium dioxide to 500 g of 30% hydrogen peroxide.[1]

-

Allow the mixture to stand for 24 hours.

-

Set up an all-glass reflux apparatus and reflux the mixture for 12 hours. During reflux, bubble a stream of oxygen through the solution to ensure thorough agitation and maintain an oxidizing atmosphere.[1]

-

After 12 hours, withdraw a small sample and test for the presence of unreacted selenious acid by adding a few drops of a sulfur dioxide solution in water. The absence of a red precipitate of selenium indicates the complete oxidation of selenious acid.

-

If selenious acid is still present, add more hydrogen peroxide and continue refluxing until the oxidation is complete.

-

Remove any unreacted hydrogen peroxide and the majority of the water by distillation on a steam bath under reduced pressure.

-

To obtain anhydrous this compound, remove the remaining traces of water by passing a slow stream of dried air through the solution at a temperature of 150-160°C.

Method 2: Oxidation with Bromine

This method involves the oxidation of selenious acid (formed from selenium dioxide and water) with bromine.[3][4] The this compound is often isolated via its barium salt.[5]

Reaction:

-

SeO₂ + H₂O → H₂SeO₃

-

H₂SeO₃ + Br₂ + H₂O → H₂SeO₄ + 2HBr

-

H₂SeO₄ + BaCl₂ → BaSeO₄(s) + 2HCl

-

BaSeO₄(s) + H₂SO₄ → H₂SeO₄ + BaSO₄(s)

Materials:

-

Selenium dioxide (SeO₂)

-

Distilled water

-

Bromine (Br₂)

-

Ammonia solution

-

Barium chloride (BaCl₂) solution

-

Sulfuric acid (H₂SO₄)

Procedure:

-

Dissolve a known quantity of selenium dioxide in distilled water to form a solution of selenious acid.[6]

-

Add an excess of liquid bromine to the selenious acid solution and heat the mixture to drive the oxidation reaction.[5] The solution should be periodically agitated.

-

After the reaction is complete (indicated by the disappearance of the bromine color), neutralize the solution with ammonia.

-

Precipitate barium selenate (B1209512) by adding a solution of barium chloride.[5][7]

-

Filter the barium selenate precipitate and wash it thoroughly with distilled water.

-

Suspend the purified barium selenate in distilled water and add a stoichiometric amount of sulfuric acid to precipitate barium sulfate (B86663) and liberate this compound in the solution.[5]

-

Filter off the barium sulfate precipitate.

-

The resulting solution of this compound can be concentrated by evaporation at temperatures below 140°C under vacuum to prevent decomposition.[3]

Method 3: Oxidation with Potassium Permanganate

This method utilizes the strong oxidizing power of potassium permanganate in an acidic medium.[2][3]

Reaction: 5H₂SeO₃ + 2KMnO₄ + 3H₂SO₄ → 5H₂SeO₄ + 2MnSO₄ + K₂SO₄ + 3H₂O

Materials:

-

Selenium dioxide (SeO₂)

-

Distilled water

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄)

-

Hydrogen peroxide (H₂O₂) (for byproduct conversion)

-

Cation exchange resin

Procedure:

-

Prepare a solution of selenious acid by dissolving a calculated amount of selenium dioxide in distilled water.

-

Acidify the selenious acid solution with sulfuric acid, ensuring the final concentration of sulfuric acid does not exceed 5% by volume.[8]

-

Slowly add a standardized solution of potassium permanganate to the selenious acid solution with constant stirring. The temperature should be maintained below 50-60°C.[8]

-

The reaction is complete when a faint, persistent pink color of permanganate remains. A brown precipitate of manganese dioxide may form.

-

The manganese dioxide byproduct can be converted to soluble manganese(II) selenate by the addition of hydrogen peroxide to the acidic solution.[2]

-

To obtain high-purity this compound, the resulting solution containing potassium selenate and manganese(II) selenate can be passed through a cation exchange column to remove K⁺ and Mn²⁺ ions.[2]

-

The eluate will be a pure solution of this compound, which can be concentrated as described in the previous methods.

Visualizations

The following diagrams illustrate the chemical pathways and workflows described in this guide.

Caption: Overall reaction pathways for the synthesis of this compound.

Caption: Experimental workflow for the hydrogen peroxide method.

Caption: Comparison of synthetic routes for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemicalpapers.com [chemicalpapers.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Barium selenate - Wikipedia [en.wikipedia.org]

- 8. ajsonline.org [ajsonline.org]

The Oxidation of Selenious Acid to Selenic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary methods for the oxidation of selenious acid (H₂SeO₃) to selenic acid (H₂SeO₄). This conversion is a critical step in the synthesis of various selenium-containing compounds and holds significance in diverse research and development applications, including the synthesis of specialized reagents and active pharmaceutical ingredients. This document outlines the most common oxidative pathways, providing detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.

Overview of Oxidative Methods

The synthesis of this compound from selenious acid involves the use of strong oxidizing agents. The most frequently employed and well-documented methods utilize hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and halogens, particularly bromine (Br₂). Each method offers distinct advantages and disadvantages concerning reaction conditions, yield, purity of the final product, and ease of workup.

The general chemical transformation is as follows:

H₂SeO₃ + [O] → H₂SeO₄

where [O] represents the oxidizing agent.

Quantitative Data Summary

The selection of an appropriate oxidation method often depends on the desired scale, purity, and available laboratory resources. The following table summarizes the key quantitative parameters associated with the primary oxidation methods.

| Oxidizing Agent | Typical Reaction Conditions | Reported Yield | Purity | Key Considerations |

| Hydrogen Peroxide (H₂O₂) (30%) | Reflux for an extended period (e.g., 12 hours) | ~90%[1] | High (up to 99.8%)[2] | Excess H₂O₂ can be removed by vacuum distillation, yielding a very pure product.[3] The reaction may require a prolonged reflux time for complete conversion.[3] |

| Potassium Permanganate (KMnO₄) | Acidic medium (e.g., with H₂SO₄), titration at controlled temperature (not exceeding 50-60°C) | Quantitative for analytical purposes | High, but requires removal of manganese byproducts | The reaction is quantitative, making it suitable for analytical determinations. For preparative scale, the removal of manganese dioxide (MnO₂) or manganese(II) salts is necessary. |

| Bromine (Br₂) / Bromine Water | Reaction with a solution of selenious acid, often in the presence of nitric acid from the preparation of H₂SeO₃ | Not explicitly quantified in reviewed literature, but effective for synthesis | Requires removal of hydrobromic acid (HBr) byproduct | A viable method, though the volatile and corrosive nature of bromine requires careful handling. The HBr byproduct can reduce this compound back to selenious acid and must be removed.[4] |

Experimental Protocols

Detailed methodologies for the laboratory-scale synthesis of this compound from selenious acid using the aforementioned oxidizing agents are provided below.

Oxidation with Hydrogen Peroxide

This method is widely used due to its efficiency and the high purity of the resulting this compound.[3]

Materials:

-

Selenious acid (H₂SeO₃) or Selenium Dioxide (SeO₂)

-

30% Hydrogen Peroxide (H₂O₂)

-

Distilled water

-

Solution of sulfur dioxide in water (for testing)

Procedure:

-

In a 1-liter flask, add 150 g of resublimed selenium dioxide to 500 g of 30% hydrogen peroxide.[2]

-

Allow the mixture to stand for 24 hours.[3]

-

Set up an all-glass reflux apparatus and reflux the mixture for 12 hours. During reflux, bubble a stream of oxygen through the solution to ensure thorough agitation and maintain an oxidizing atmosphere.[2]

-

After the initial reflux period, withdraw a small sample and test for the presence of unreacted selenious acid using a solution of sulfur dioxide in water. A positive test is indicated by the formation of a red precipitate of elemental selenium.

-

If selenious acid is still present, add more hydrogen peroxide to the reaction mixture and continue refluxing until the oxidation is complete.[2]

-

Once the reaction is complete, remove the excess hydrogen peroxide and the majority of the water by distillation on a steam bath under reduced pressure (using a water aspirator).[2]

-

To remove the final traces of moisture, pass a slow stream of dried air (over phosphorus pentoxide) through the solution at a temperature of 150-160°C.[2]

-

The resulting product is highly pure this compound.

Oxidation with Potassium Permanganate

This protocol is adapted from an analytical method and can be used for the synthesis of this compound. The key is the use of an excess of permanganate followed by the titration of the excess.

Materials:

-

Selenious acid (H₂SeO₃) solution

-

Standardized potassium permanganate (KMnO₄) solution

-

Sulfuric acid (H₂SO₄)

-

Standardized oxalic acid (H₂C₂O₄) solution

Procedure:

-

Prepare a solution of selenious acid in water.

-

To this solution, add a volume of strong sulfuric acid such that its concentration does not exceed 5% of the total volume.

-

Add the standardized potassium permanganate solution in a clear excess, which is indicated by the persistence of the purple permanganate color and the formation of a brown manganese dioxide precipitate.

-

Introduce a standardized solution of oxalic acid until the solution becomes clear, indicating the complete reduction of the excess permanganate and manganese dioxide.

-

Gently warm the solution to a temperature not exceeding 50-60°C and titrate the excess oxalic acid with the standard potassium permanganate solution until a faint pink color persists.

-

The this compound solution can then be purified from the resulting potassium and manganese sulfates by appropriate methods such as ion exchange chromatography.

Oxidation with Bromine

This method involves the direct oxidation of selenious acid with elemental bromine.

Materials:

-

Selenious acid (H₂SeO₃) solution (can be prepared by dissolving elemental selenium in nitric acid)

-

Elemental bromine (Br₂)

-

Ammonia (B1221849) water

-

Barium chloride (BaCl₂) solution

-

Sulfuric acid (H₂SO₄)

Procedure:

-

Prepare a solution of selenious acid. If starting from elemental selenium, dissolve it in concentrated nitric acid. This will result in a mixture of selenious acid and nitric acid.[1]

-

To this solution, carefully add elemental bromine. Heat the mixture to facilitate the oxidation of selenious acid to this compound. Hydrobromic acid will be formed as a byproduct.[1]

-

After the reaction, make the solution slightly alkaline by adding ammonia water.

-

Precipitate the selenate (B1209512) ions by adding an aqueous solution of barium chloride. Barium selenate (BaSeO₄) will precipitate out of the solution.

-

Filter the barium selenate precipitate and wash it thoroughly with water.

-

To obtain the free this compound, suspend the barium selenate precipitate in water and add a stoichiometric amount of sulfuric acid. This will precipitate barium sulfate (B86663) (BaSO₄), leaving this compound in the solution.

-

Filter off the barium sulfate precipitate.

-

The resulting aqueous solution of this compound can be concentrated by evaporation at a temperature below 120°C to obtain a more concentrated product.[1]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the reaction pathways and experimental workflows described in this guide.

Caption: Reaction pathways for the oxidation of selenious acid.

Caption: Experimental workflow for H₂O₂ oxidation.

Caption: Experimental workflow for Bromine oxidation.

Safety Considerations

Selenious acid, this compound, and many selenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Bromine is highly corrosive and volatile, and potassium permanganate is a strong oxidizer; both require specific handling precautions.

Conclusion

The oxidation of selenious acid to this compound can be effectively achieved through several methods, with the choice of oxidizing agent being the primary determinant of the reaction conditions and workup procedure. The hydrogen peroxide method is notable for producing a high-purity product with a relatively straightforward workup. The potassium permanganate method offers a quantitative reaction, making it ideal for analytical applications, while the bromine oxidation method provides an alternative pathway, particularly when starting from elemental selenium. The detailed protocols and comparative data presented in this guide are intended to assist researchers and professionals in selecting and implementing the most suitable method for their specific synthetic needs.

References

Selenic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on Selenic Acid as a Strong Mineral Acid

Introduction

This compound (H₂SeO₄) is a strong, diprotic mineral acid and a potent oxidizing agent.[1] Structurally analogous to sulfuric acid, it is a colorless, crystalline solid that is highly soluble in water.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a powerful mineral acid with strong oxidizing properties, exceeding those of sulfuric acid.[1] It is a hygroscopic substance, readily absorbing moisture from the air to form viscous solutions.[1] Key quantitative data are summarized in the tables below for easy comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | H₂SeO₄ | [1] |

| Molar Mass | 144.97 g/mol | [1] |

| Appearance | Colorless, deliquescent crystals | [1] |

| Density | 2.95 g/cm³ (solid) | [1] |

| Melting Point | 58 °C (136 °F; 331 K) | [1] |

| Boiling Point | 260 °C (500 °F; 533 K) (decomposes) | [1] |

| Solubility in water | 130 g/100 mL (30 °C) | [1] |

Table 2: Acid Dissociation and Conductivity of this compound

| Property | Value | Notes |

| pKa₁ | ~ -3 | The first dissociation is very strong. |

| pKa₂ | 1.7 - 1.9 | The second dissociation is also significant. |

| Molar Conductivity (Λm) | High | Decreases with increasing concentration due to inter-ionic interactions. Specific values are dependent on concentration and temperature. |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of selenium compounds in lower oxidation states. Below are detailed methodologies for two common laboratory-scale preparations.

Synthesis from Selenium Dioxide and Hydrogen Peroxide

This method involves the direct oxidation of selenium dioxide with a strong oxidizing agent, hydrogen peroxide.

Materials:

-

Selenium dioxide (SeO₂)

-

30% Hydrogen peroxide (H₂O₂)

-

Distilled water

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a well-ventilated fume hood, carefully add selenium dioxide to an excess of 30% hydrogen peroxide in a round-bottom flask. The reaction is exothermic and should be monitored.

-

Once the initial reaction subsides, fit the flask with a reflux condenser and gently heat the mixture to reflux.

-

Continue refluxing for several hours to ensure complete oxidation of the selenium dioxide to this compound.

-

After reflux, allow the solution to cool to room temperature.

-

To isolate the this compound, carefully evaporate the excess water and hydrogen peroxide under reduced pressure. Caution: Do not heat above 140 °C to avoid decomposition of this compound.[1]

-

The resulting product is concentrated this compound, which will crystallize upon cooling.

Synthesis from Elemental Selenium

This multi-step procedure involves the initial oxidation of elemental selenium to selenous acid, followed by further oxidation to this compound.

Materials:

-

Grey elemental selenium powder

-

Concentrated nitric acid (HNO₃)

-

Bromine (Br₂) or 30% Hydrogen peroxide (H₂O₂)

-

Barium hydroxide (B78521) (Ba(OH)₂) or Barium chloride (BaCl₂) solution

-

Dilute sulfuric acid (H₂SO₄)

-

Beakers, filtration apparatus (Büchner funnel, filter paper)

-

Heating and stirring plate

Procedure:

-

Preparation of Selenous Acid: In a fume hood, dissolve elemental selenium powder in concentrated nitric acid. This reaction produces toxic nitrogen oxides and should be performed with extreme caution. The resulting solution contains selenous acid (H₂SeO₃).

-

Oxidation to this compound: Oxidize the selenous acid solution by adding an oxidizing agent such as bromine water or 30% hydrogen peroxide. Heat the solution gently to drive the reaction to completion.

-

Precipitation of Barium Selenate (B1209512): Neutralize the resulting solution with barium hydroxide or add barium chloride to precipitate barium selenate (BaSeO₄). Barium selenate is a white, insoluble solid.

-

Isolation and Purification: Filter the barium selenate precipitate using a Büchner funnel and wash it thoroughly with distilled water to remove any impurities.

-

Formation of this compound: Suspend the purified barium selenate in distilled water and add a stoichiometric amount of dilute sulfuric acid. This reaction precipitates barium sulfate (B86663) (BaSO₄), leaving this compound in the solution.

-

Final Filtration and Concentration: Filter off the barium sulfate precipitate. The resulting filtrate is a dilute solution of this compound, which can be concentrated by careful evaporation of water under reduced pressure as described in Protocol 3.1.

Role in Cellular Signaling and Drug Development

Selenium compounds, including this compound and its derivatives, have garnered significant interest in drug development due to their ability to modulate various cellular signaling pathways.

Modulation of AMPK/mTOR and ERK Signaling Pathways

Selenium has been shown to activate AMP-activated protein kinase (AMPK), a key energy sensor in cells.[2] This activation can, in turn, regulate downstream pathways such as the mTOR and ERK signaling cascades.[2] In the context of cancer, selenium-induced AMPK activation has been linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[2]

Caption: Selenium-mediated activation of AMPK and its downstream effects.

Inhibition of the Notch Signaling Pathway

Selenite, a salt of selenous acid and a related selenium compound, has been identified as an inhibitor of the Notch signaling pathway.[3][4] The Notch pathway is a critical regulator of cell fate decisions, and its aberrant activation is implicated in various cancers.[5] Inhibition of this pathway by selenium compounds presents a potential therapeutic strategy.[3][4]

Caption: Inhibition of the Notch signaling pathway by selenite.

Precursor in Nanoparticle-based Drug Delivery

This compound can serve as a precursor for the synthesis of selenium nanoparticles (SeNPs). These nanoparticles are being explored as drug delivery vehicles due to their biocompatibility and potential for surface functionalization, allowing for targeted delivery of therapeutic agents.

Experimental Workflow: this compound as an Oxidizing Agent

The strong oxidizing nature of this compound makes it a valuable reagent in organic synthesis. Below is a general workflow for its use in the oxidation of a hypothetical substrate.

Caption: General workflow for an oxidation reaction using this compound.

Safety and Handling

This compound is a highly corrosive and toxic substance that must be handled with extreme care.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as combustible substances and reducing agents.

Conclusion

This compound is a powerful and versatile strong mineral acid with significant applications in both fundamental research and applied sciences, including drug development. Its strong oxidizing properties and the biological activities of its derivatives make it a compound of considerable interest. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in the laboratory.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Selenium regulates cyclooxygenase-2 and extracellular signal-regulated kinase signaling pathways by activating AMP-activated protein kinase in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selenite Inhibits Notch Signaling in Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selenite Inhibits Notch Signaling in Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Hygroscopic Nature of Concentrated Selenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concentrated selenic acid (H₂SeO₄) is a powerful oxidizing agent and a strong mineral acid with significant applications in chemical synthesis and analysis. A critical, yet often overlooked, property of concentrated this compound is its pronounced hygroscopic and deliquescent nature. This technical guide provides a comprehensive overview of the hygroscopic characteristics of concentrated this compound, detailing its affinity for atmospheric moisture and the implications for laboratory and industrial applications. This document outlines standard experimental protocols for quantifying hygroscopicity, presents safety and handling procedures, and visualizes key concepts to ensure safe and effective use.

Introduction

This compound, in its concentrated form, is a colorless, crystalline solid.[1] It is known to be extremely hygroscopic, readily absorbing moisture from the atmosphere.[1] This property is of paramount importance for researchers, scientists, and drug development professionals, as unintended water absorption can lead to changes in concentration, reactivity, and physical properties, potentially compromising experimental results and posing safety hazards. Understanding and controlling the hygroscopic nature of this compound is crucial for maintaining its integrity and ensuring the accuracy and reproducibility of its applications.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | H₂SeO₄ | |

| Molar Mass | 144.97 g/mol | [2] |

| Appearance | Colorless, deliquescent crystals | |

| Hygroscopicity | Extremely hygroscopic | [1] |

Table 1: Physicochemical Properties of this compound

Hygroscopic and Deliquescent Nature

Concentrated this compound exhibits a strong affinity for water and will readily absorb moisture from the air.[1] This process, known as hygroscopy, can lead to the deliquescence of solid this compound, where it dissolves in the absorbed water to form a saturated aqueous solution.[3] The deliquescence point is the specific relative humidity at which a crystalline salt aerosol particle will deliquesce in the atmosphere.[3]

The absorption of atmospheric water has several significant consequences:

-

Dilution: The concentration of the this compound will decrease, which can significantly impact reaction kinetics and stoichiometry.

-

Exothermic Reaction: The reaction of this compound with water is exothermic, which can generate considerable heat in a confined space.[1]

-

Corrosivity: The presence of water can enhance the corrosive nature of the acid.

Experimental Protocols for Quantifying Hygroscopicity

To obtain quantitative data on the hygroscopic nature of concentrated this compound, the following experimental methodologies are recommended. These protocols are based on established techniques for characterizing the hygroscopicity of various substances.[][][6]

Gravimetric Analysis

The gravimetric method is a fundamental technique for determining the amount of water absorbed by a substance.[]

Objective: To measure the mass increase of a concentrated this compound sample when exposed to a controlled humidity environment over time.

Methodology:

-

Sample Preparation: A known mass of anhydrous or highly concentrated this compound is placed in a pre-weighed, corrosion-resistant container (e.g., glass or PTFE).

-

Controlled Environment: The container with the sample is placed in a desiccator or a climate-controlled chamber with a specific, constant relative humidity. Saturated salt solutions can be used to maintain a constant relative humidity.

-

Mass Measurement: The mass of the sample and container is measured at regular intervals using an analytical balance.

-

Data Analysis: The change in mass over time is plotted to determine the rate of water absorption. The experiment is continued until the mass becomes constant, indicating equilibrium with the surrounding atmosphere.

Dynamic Vapor Sorption (DVS)

DVS is a sophisticated gravimetric technique that automates the measurement of vapor sorption isotherms.[7][8]

Objective: To generate a moisture sorption isotherm for concentrated this compound, showing the equilibrium water content as a function of relative humidity.

Methodology:

-

Instrumentation: A DVS instrument consists of a microbalance in a temperature and humidity-controlled chamber.

-

Sample Placement: A small, accurately weighed sample of concentrated this compound is placed in the instrument's sample pan.

-

Isotherm Generation: The instrument exposes the sample to a series of pre-programmed, stepwise changes in relative humidity at a constant temperature.[8]

-

Equilibrium Measurement: At each relative humidity step, the instrument continuously monitors the sample's mass until it reaches equilibrium (i.e., the mass no longer changes).[9]

-

Data Output: The DVS software plots the equilibrium moisture content (as a percentage of the initial sample mass) against the relative humidity to generate a sorption and desorption isotherm.[10]

Thermogravimetric Analysis (TGA)

TGA can be used to investigate the hydration behavior of materials by measuring changes in mass as a function of temperature.[6]

Objective: To determine the water content of hydrated this compound samples and to study the thermal stability of these hydrates.

Methodology:

-

Sample Preparation: Samples of this compound that have been equilibrated at different relative humidities are prepared.

-

TGA Measurement: A small, known mass of the hydrated sample is placed in the TGA furnace.

-

Heating Program: The sample is heated at a controlled rate in an inert atmosphere (e.g., nitrogen).

-

Mass Loss Detection: The instrument records the mass of the sample as a function of temperature. The loss of water will be observed as a step in the TGA curve.

-

Data Analysis: The temperature at which water is lost provides information about the stability of the hydrate, and the percentage of mass loss corresponds to the amount of water in the sample.

Mandatory Visualizations

Caption: Workflow for hygroscopicity assessment of concentrated this compound.

Caption: Safe handling and storage practices for concentrated this compound.

Safe Handling and Storage

Given its corrosive and hygroscopic nature, strict safety protocols must be followed when handling and storing concentrated this compound.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13]

-

Ventilation: Handle concentrated this compound in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[13]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as bases, organic compounds, and flammable substances.[11][14] The storage area should be designed to prevent contact with moisture.

-

Containers: Use tightly sealed, corrosion-resistant containers. Regular inspection for any signs of degradation is recommended.[11]

-

Spill Response: Have a spill kit readily available that is appropriate for corrosive acid spills. Neutralize spills with a suitable agent like sodium bicarbonate, and absorb with an inert material.

Conclusion

The hygroscopic nature of concentrated this compound is a critical property that demands careful consideration in all its applications. While specific quantitative data on its water absorption characteristics are not widely published, established experimental techniques such as gravimetric analysis, Dynamic Vapor Sorption, and Thermogravimetric Analysis can be employed to obtain this vital information. By understanding the principles of hygroscopicity and implementing rigorous handling and storage protocols, researchers, scientists, and drug development professionals can ensure the integrity of their work and maintain a safe laboratory environment. Further research to quantify the hygroscopic behavior of concentrated this compound would be a valuable contribution to the scientific community.

References

- 1. This compound | 7783-08-6 [chemicalbook.com]

- 2. This compound | H2O4Se | CID 1089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. goldbook.iupac.org [goldbook.iupac.org]

- 6. Thermogravimetric investigation of the hydration behaviour of hydrophilic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 8. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 9. mt.com [mt.com]

- 10. proumid.com [proumid.com]

- 11. actenviro.com [actenviro.com]

- 12. safety.fsu.edu [safety.fsu.edu]

- 13. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]

- 14. alliancechemical.com [alliancechemical.com]

An In-depth Technical Guide to the Thermal Decomposition of Selenic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of selenic acid (H₂SeO₄). The document details the decomposition products and thermodynamics, outlines experimental protocols for thermal analysis, and presents a plausible decomposition pathway. The information is intended for researchers, scientists, and professionals in drug development who may work with or encounter selenium compounds.

Core Concepts of this compound Thermal Decomposition

This compound, a strong oxoacid of selenium, undergoes thermal decomposition at elevated temperatures. The primary reaction involves the reduction of selenium from a +6 oxidation state to a +4 state, with the concomitant release of oxygen gas.

The overall decomposition reaction is as follows:

2H₂SeO₄(l) → 2H₂SeO₃(l) + O₂(g)

This process is initiated at temperatures above 200 °C, with some sources indicating a specific decomposition temperature of approximately 260 °C. The decomposition yields selenous acid (H₂SeO₃) and molecular oxygen as the main products.

Quantitative Data

| Property | Value | Units |

| Decomposition Temperature | > 200 °C; Approx. 260 °C | °C |

| Decomposition Products | ||

| Selenous Acid (H₂SeO₃) | - | |

| Oxygen (O₂) | - | |

| Thermodynamic Data | ||

| Molar Mass (H₂SeO₄) | 144.97 | g/mol |

| Melting Point | 58 | °C |

| Boiling Point | Decomposes | °C |

| Standard Molar Enthalpy of Formation (H₂SeO₄, liquid) | -530.1 | kJ/mol |

| Standard Molar Enthalpy of Formation (H₂SeO₃, solid) | -531.3 | kJ/mol |

Note: The enthalpy of decomposition can be estimated from the standard enthalpies of formation of the reactants and products. The lack of specific published TGA/DSC curves precludes a detailed table of mass loss versus temperature or heat flow events.

Experimental Protocols

The thermal decomposition of this compound can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Due to the corrosive nature of this compound, special precautions and instrument configurations are necessary.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature range of decomposition and the associated mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of concentrated this compound (typically 5-10 mg) is carefully loaded into a chemically inert crucible (e.g., platinum or alumina). Due to the hygroscopic nature of this compound, sample preparation should be conducted in a controlled, low-humidity environment (e.g., a glove box).

-

Instrument Setup:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Platinum or alumina (B75360) crucible.

-

Atmosphere: A dry, inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min) to prevent any oxidative side reactions and to carry away the gaseous decomposition products.

-

Temperature Program:

-

Initial Temperature: Ambient (e.g., 25 °C).

-

Heating Rate: A controlled linear heating rate, typically 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to perform kinetic analysis.

-

Final Temperature: A temperature beyond the expected decomposition, (e.g., 400 °C).

-

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of the mass loss step corresponding to the decomposition. The derivative of the TGA curve (DTG curve) can be used to pinpoint the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy change (endothermic or exothermic nature) associated with the decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of concentrated this compound (typically 2-5 mg) is hermetically sealed in a specialized, corrosion-resistant crucible (e.g., gold-plated or high-pressure stainless steel). A pinhole in the lid is often introduced to allow for the controlled release of gaseous products.

-

Instrument Setup:

-

Instrument: A calibrated differential scanning calorimeter.

-

Crucibles: Hermetically sealed, corrosion-resistant crucibles. An empty, sealed crucible is used as a reference.

-

Atmosphere: A dry, inert atmosphere (e.g., nitrogen or argon) with a constant flow rate.

-

Temperature Program: Similar to the TGA program, a linear heating rate (e.g., 10 °C/min) is applied over a temperature range that encompasses the decomposition.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic or exothermic peak corresponding to the decomposition process. The area under this peak is integrated to determine the enthalpy of decomposition (ΔH).

Visualization of Pathways and Workflows

Thermal Decomposition Pathway of this compound

The following diagram illustrates the overall thermal decomposition process of this compound.

Caption: Thermal decomposition pathway of this compound.

General Experimental Workflow for Thermal Analysis

The diagram below outlines a typical workflow for the thermal analysis of a corrosive liquid sample like this compound.

Caption: Workflow for TGA/DSC analysis of this compound.

Plausible Decomposition Mechanism

While the detailed, step-by-step mechanism for the thermal decomposition of this compound is not definitively established in the literature, a plausible pathway can be proposed based on the principles of oxoacid chemistry. The decomposition is likely initiated by the thermal energy overcoming the activation energy for the cleavage of Se-OH or Se=O bonds.

A simplified proposed mechanism involves the following conceptual steps:

-

Proton Transfer/Intramolecular Rearrangement: Thermal energy may facilitate an intramolecular proton transfer or rearrangement, weakening the Se-O bonds.

-

Elimination of Water (Hypothetical Intermediate Step): An intermediate step could involve the elimination of a water molecule to form selenium trioxide (SeO₃), which is unstable and readily decomposes. However, the direct formation of selenous acid is more commonly cited.

-

Redox Reaction: The core of the decomposition is a redox process where selenium(VI) is reduced to selenium(IV), and oxygen is oxidized from -2 to 0. This likely involves the homolytic cleavage of a Se=O bond to generate radical species that subsequently react to form O₂.

Given the high temperatures involved, the reaction mechanism may be complex and could involve radical intermediates. Further research, potentially using techniques like in-situ mass spectrometry coupled with thermal analysis, would be required to elucidate the precise mechanistic details.

Safety Considerations

This compound is a highly corrosive and toxic substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles. Care should be taken to avoid contact with skin, eyes, and mucous membranes. The gaseous products of decomposition should also be handled with care and properly vented.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to established laboratory safety protocols.

A Comparative Analysis of the Acidity of Selenic and Sulfuric Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the acidity of selenic acid (H₂SeO₄) and sulfuric acid (H₂SO₄). Both are strong oxoacids, but subtle differences in their chemical properties, stemming from the differing electronegativity of selenium and sulfur, lead to distinct behaviors in various applications. This document summarizes their key acidic properties, details experimental methodologies for their characterization, and explores the implications of their acidity in chemical and biological systems.

Quantitative Acidity Data

The acidity of selenic and sulfuric acids is best understood through their acid dissociation constants (pKa). Both are diprotic acids, undergoing two successive deprotonation steps in aqueous solution. Sulfuric acid is the stronger of the two, a fact attributed to the higher electronegativity of sulfur compared to selenium.[1] This greater electronegativity polarizes the O-H bonds to a larger extent, facilitating the release of a proton.[1]

Table 1: Comparison of pKa Values for this compound and Sulfuric Acid